Product packaging for (1-Trityl-1h-imidazol-2-yl)methanol(Cat. No.:)

(1-Trityl-1h-imidazol-2-yl)methanol

Cat. No.: B8501363
M. Wt: 340.4 g/mol
InChI Key: YCVURLGFTSUYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Trityl-1H-imidazol-2-yl)methanol ( 102152-03-4) is a chemical building block of significant value in medicinal chemistry and organic synthesis. This compound features a trityl (triphenylmethyl) group attached to the nitrogen atom of an imidazole ring, which serves as a protecting group for the imidazole nitrogen during multi-step synthetic sequences . The primary research application of this compound is as a critical precursor in the development of novel therapeutic agents. Scientific literature demonstrates its use in the synthesis of complex diarylpentadienone derivatives, which are investigated as potent antiproliferative agents with improved metabolic stability in anti-prostate cancer research . The molecular formula of this compound is C23H20N2O, and it has a molecular weight of 340.42 g/mol . Proper handling procedures should be observed, as this compound carries safety warnings for causing skin and eye irritation . For optimal stability, it is recommended that the material be stored sealed in a dry environment . This compound is intended for research purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N2O B8501363 (1-Trityl-1h-imidazol-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

(1-tritylimidazol-2-yl)methanol

InChI

InChI=1S/C23H20N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,26H,18H2

InChI Key

YCVURLGFTSUYQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4CO

Origin of Product

United States

Synthetic Methodologies and Strategic Advancements for 1 Trityl 1h Imidazol 2 Yl Methanol

Historical and Contemporary Routes to the Synthesis of (1-Trityl-1H-imidazol-2-yl)methanol

The construction of the this compound scaffold is not a trivial process and relies on a logical sequence of protection, activation, and functionalization. The most established and reliable methods involve building the functionality onto a pre-formed imidazole (B134444) ring.

Multi-Step Syntheses from Imidazole Precursors and Formylation Approaches

The cornerstone of modern synthesis for this compound involves a three-step sequence starting from imidazole. This pathway begins with the protection of the N1-position, which serves to increase solubility in organic solvents and to direct subsequent functionalization to the C2-position.

The critical step is the regioselective formylation at the C2-position. This is accomplished via a deprotonation-formylation sequence. The N-tritylated imidazole is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), to selectively abstract the acidic proton at the C2 position, generating a highly reactive 2-lithio-1-tritylimidazole intermediate. This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to install the aldehyde group, yielding 1-Trityl-1H-imidazole-2-carbaldehyde.

A significant contemporary advancement in this area is the use of flow chemistry. This technology allows for the rapid and efficient generation of the often-unstable 2-lithio-1-(triphenylmethyl)imidazole intermediate at ambient temperatures, followed immediately by its reaction with electrophiles. ugm.ac.idresearchgate.net This approach offers improved control, safety, and scalability over traditional batch processing, achieving high yields in very short reaction times. ugm.ac.id

Table 1: Formylation of 1-Trityl-1H-imidazole

Reactant Reagents Conditions Product Yield Reference(s)

Direct Functionalization and C-H Activation Strategies for Imidazole Derivatization

Direct C-H activation is a powerful and modern strategy in organic synthesis that aims to form carbon-carbon or carbon-heteroatom bonds by directly functionalizing an otherwise inert C-H bond, thus avoiding the need for pre-functionalized substrates. While transition-metal-catalyzed C-H functionalization of imidazoles has been developed for applications like arylation and alkenylation, specific methodologies for the direct C-H hydroxymethylation of 1-tritylimidazole to form this compound are not yet well-established in the literature. Current reliable synthetic routes continue to depend on the more traditional, stepwise approach of building functionality onto the imidazole ring via discrete formylation and reduction steps.

Methodologies for the Introduction of the Trityl Group at the N1-Imidazole Position

The introduction of the trityl (triphenylmethyl) group at the N1 position of the imidazole ring is the crucial first step in the synthesis. This is typically achieved through a nucleophilic substitution reaction between imidazole and trityl chloride (TrCl). The reaction requires a base to neutralize the hydrochloric acid formed as a byproduct. Common bases include triethylamine (B128534) in solvents like pyridine (B92270) and DMF, or stronger bases like sodium hydride (NaH) in an aprotic polar solvent such as DMF. The use of sodium hydride first generates the imidazolide (B1226674) anion, which then acts as a potent nucleophile towards trityl chloride.

Table 2: N-Tritylation of Imidazole

Reactant Reagents Solvent Conditions Yield Reference(s)
Imidazole Trityl chloride, Sodium hydride DMF Room Temperature, 18 h 83%
1H-Imidazole-4-carboxylic acid Trityl chloride, Pyridine DMF Overnight 95% chemguide.co.uk
Imidazole-4-carboxylic acid ethyl ester Trityl chloride, Triethylamine - - -

Chemoselective Strategies for the Formation of the 2-Hydroxymethyl Moiety

Once the 2-formyl group is in place, the final step is its selective reduction to the primary alcohol. This transformation must be chemoselective, reducing the aldehyde without affecting the imidazole ring or the trityl protecting group.

Carbonyl Reductions and Grignard/Organolithium Reagent Applications

The most direct and widely used method for converting 1-Trityl-1H-imidazole-2-carbaldehyde to this compound is through reduction with a metal hydride reagent. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent ideally suited for this purpose. ugm.ac.id It readily reduces aldehydes to primary alcohols in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature, with the reaction being both high-yielding and easy to perform. ugm.ac.id The reaction proceeds via the nucleophilic addition of a hydride ion from the BH₄⁻ species to the electrophilic carbonyl carbon.

The application of organolithium reagents is primarily in the preceding formylation step, where they act as strong bases to deprotonate the C2 position. While it is theoretically possible to react the 2-lithio-1-tritylimidazole intermediate directly with formaldehyde (B43269) to form the hydroxymethyl group in a single step, the more controlled and commonly reported route involves the two-step sequence of formylation with DMF followed by reduction.

Table 3: Reduction of 1-Trityl-1H-imidazole-2-carbaldehyde

Reactant Reagent Solvent Conditions Product Reference(s)
1-Trityl-1H-imidazole-2-carbaldehyde Sodium Borohydride (NaBH₄) Methanol or Ethanol Room Temperature This compound ugm.ac.id

Palladium-Catalyzed Coupling Reactions for Hydroxymethyl Group Installation

Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. These reactions typically involve coupling an organohalide with an organometallic reagent. In the context of synthesizing this compound, this could theoretically involve the coupling of a 2-halo-1-tritylimidazole with a suitable hydroxymethylating agent. However, despite the versatility of palladium catalysis, this specific application for installing a hydroxymethyl group at the C2-position of imidazole is not a commonly reported or established method. Synthetic chemists overwhelmingly favor the more robust and predictable pathway involving C2-lithiation, formylation, and subsequent reduction.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound Synthesis

The yield and selectivity in the synthesis of substituted imidazoles are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the catalytic system employed.

The selection of a suitable solvent is critical as it can influence reactant solubility, reaction rate, and in some cases, the product distribution. For the synthesis of imidazole derivatives, a wide range of solvents have been investigated. In the context of producing this compound, the polarity of the solvent would be a key consideration, given the trityl group's bulky and nonpolar nature, alongside the polar imidazole and methanol functionalities.

Recent studies on the synthesis of highly substituted imidazoles have explored the use of bio-based solvents like ethyl lactate (B86563). tandfonline.com This solvent is not only derived from renewable resources but is also biodegradable and non-corrosive. tandfonline.com The optimization of the reaction between benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) in ethyl lactate showed that temperature plays a crucial role, with higher temperatures generally leading to shorter reaction times. tandfonline.com For instance, a study on the Debus-Japp-Radziszewski reaction demonstrated that increasing the temperature can significantly impact the reaction's efficiency. tandfonline.com

Deep eutectic solvents (DESs) have also emerged as promising green reaction media. researchgate.net A ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully used as both a solvent and a catalyst for the synthesis of tri- and tetra-substituted imidazoles, offering good to excellent yields under mild conditions (60°C). researchgate.net The use of such a system could be advantageous for the synthesis of this compound, potentially leading to high purity products with a simplified work-up procedure. researchgate.net

Below is a data table summarizing the impact of different solvents and temperatures on imidazole synthesis, which can be extrapolated for the synthesis of this compound.

Solvent SystemTemperature (°C)Key FindingsReference
Ethyl LactateVariedEffective bio-based solvent, catalyst-free, simple product isolation. tandfonline.com
Ternary Deep Eutectic Solvent60Acts as both solvent and catalyst, mild conditions, high yields. researchgate.net
EthanolRefluxCommon solvent for glutamic acid-catalyzed synthesis. researchgate.netresearchgate.net
Solvent-free160High temperature, good to excellent yields with lactic acid as promoter. rsc.orgresearchgate.net

Catalyst selection is a cornerstone of optimizing the synthesis of imidazole derivatives. A variety of catalysts, including Lewis acids, solid-supported catalysts, and organocatalysts, have been developed to enhance reaction rates and selectivity.

For multicomponent reactions (MCRs) leading to substituted imidazoles, fluoroboric acid-derived catalyst systems have shown significant potential. rsc.orgrsc.org For example, HBF₄–SiO₂ has been identified as a highly effective and recyclable catalyst for both three-component and four-component reactions to produce tri- and tetrasubstituted imidazoles. rsc.orgrsc.org The catalytic potency of different metal tetrafluoroborates has also been investigated, with Zn(BF₄)₂ showing high efficiency. rsc.orgrsc.org

The use of heterogeneous catalysts is particularly appealing from a green chemistry perspective due to their ease of separation and recyclability. ZSM-11 zeolite has been demonstrated as a reusable and highly active catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.gov Similarly, magnetic nanoparticles, such as Fe₃O₄-MNPs, have been employed as reusable catalysts, offering an efficient and environmentally friendly pathway to imidazole derivatives. researchgate.netresearchgate.net

Ligand design plays a crucial role in the efficiency of metal-catalyzed reactions. For imidazole synthesis, N-heterocyclic carbenes (NHCs) have been used as ligands to improve catalytic activity. rsc.org The design of bidentate and tridentate imidazole-based ligands derived from α-amino acids has also been explored for asymmetric catalysis, which could be relevant for synthesizing chiral derivatives of this compound. nih.gov

The following table provides a comparison of different catalytic systems used in the synthesis of substituted imidazoles.

CatalystKey FeaturesAdvantagesReference
HBF₄–SiO₂Solid-supported acid catalystHigh efficiency, recyclable. rsc.orgrsc.org
ZSM-11 ZeoliteHeterogeneous catalystReusable, high catalytic activity, solvent-free conditions. nih.gov
Fe₃O₄-MNPsMagnetic nanoparticle catalystReusable, environmentally friendly. researchgate.netresearchgate.net
Glutamic AcidOrganocatalystEfficient, uses ethanol as a solvent. researchgate.netresearchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign processes. These principles focus on reducing waste, using safer chemicals, and improving energy efficiency. scispace.com

Atom economy is a key principle of green chemistry that aims to maximize the incorporation of reactant atoms into the final product. scispace.com Multicomponent reactions (MCRs), which are commonly used for the synthesis of substituted imidazoles, are inherently atom-economical as they combine three or more reactants in a single step to form a complex product. researchgate.netias.ac.in The synthesis of this compound, likely proceeding through a similar MCR pathway, would benefit from this inherent efficiency.

Maximizing reaction efficiency also involves minimizing the use of protecting groups. acs.org The trityl group in this compound itself is often used as a protecting group for the imidazole nitrogen. While necessary for directing the regioselectivity of certain reactions, its eventual removal would generate waste. Therefore, synthetic strategies that avoid the need for protection and deprotection steps are preferable from a green chemistry standpoint.

The use of sustainable solvents is a cornerstone of green chemistry. As mentioned previously, solvents like ethyl lactate, water, and deep eutectic solvents are excellent alternatives to traditional volatile organic compounds. tandfonline.comresearchgate.netresearchgate.netresearchgate.net Catalyst-free approaches in green solvents like ethyl lactate further enhance the sustainability of the synthesis. tandfonline.com

The table below highlights some green chemistry approaches applicable to the synthesis of this compound.

Green Chemistry ApproachExampleBenefitReference
Sustainable SolventsEthyl Lactate, Deep Eutectic SolventsBiodegradable, non-corrosive, derived from renewable resources. tandfonline.comresearchgate.net
Reusable CatalystsZSM-11 Zeolite, Fe₃O₄-MNPsEasy separation, reduced waste, cost-effective. nih.govresearchgate.net
Catalyst-Free ReactionsSynthesis in Ethyl LactateEliminates catalyst-related cost and waste. tandfonline.com
Multicomponent ReactionsOne-pot synthesis of imidazolesHigh atom economy, reduced number of synthetic steps. researchgate.netias.ac.in

Chemical Reactivity, Transformation Pathways, and Derivatization Strategies of 1 Trityl 1h Imidazol 2 Yl Methanol

Reactivity of the Primary Hydroxyl Group in (1-Trityl-1h-imidazol-2-yl)methanol

The primary hydroxyl group is a key site for functionalization, enabling a variety of derivatization strategies. Its reactivity is comparable to other primary alcohols, although it can be influenced by the adjacent imidazole (B134444) ring and the sterically demanding trityl group.

Esterification, Etherification, and Amidation Reactions

The primary alcohol functionality of this compound readily undergoes reactions typical of alcohols, including esterification, etherification, and amidation, to yield a variety of derivatives.

Esterification: The hydroxyl group can be converted to an ester through reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.netyoutube.commasterorganicchemistry.comlibretexts.org For instance, the reaction with an acyl chloride, such as benzoyl chloride, in a suitable solvent like chloroform (B151607) with triethylamine, would yield the corresponding benzoate (B1203000) ester. researchgate.net The general mechanism involves the nucleophilic attack of the alcohol onto the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. libretexts.org

Etherification: The synthesis of ethers from this compound can be achieved through several established methods. The Williamson ether synthesis, a classic method for forming ethers, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.org This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.comyoutube.com

Alternatively, the Mitsunobu reaction provides a milder method for etherification, particularly for the formation of ethers from less reactive alkyl halides. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by another alcohol or a phenol. wikipedia.orgorganic-chemistry.org The reaction proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol of the title compound. nih.gov

A study on the etherification of benzyl alcohols catalyzed by iron(II/III) chloride in a green solvent demonstrates the feasibility of such transformations on similar aromatic alcohol systems. nih.gov

Amidation: While direct amidation of alcohols is less common, it can be achieved through oxidative methods. For instance, a copper/nitroxyl-catalyzed aerobic oxidative coupling of alcohols and amines can produce amides. This method has been shown to be effective for alcohols bearing β-heteroaromatic rings, such as imidazole. libretexts.org

Oxidation to Aldehydes and Carboxylic Acids: Mechanistic Investigations

The primary hydroxyl group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: A common and mild method for the oxidation of primary alcohols to aldehydes is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl). wikipedia.orgmasterorganicchemistry.comtezu.ernet.in The mechanism of TEMPO-mediated oxidation involves the in-situ generation of the active oxidant, the oxoammonium ion, which then oxidizes the alcohol to the aldehyde while being reduced to the hydroxylamine. The co-oxidant regenerates the TEMPO catalyst, allowing it to be used in catalytic amounts. This method is known for its high selectivity for primary alcohols and tolerance of other functional groups. wikipedia.org

Oxidation to Carboxylic Acids: Further oxidation of the initially formed aldehyde to a carboxylic acid can also be achieved using TEMPO-based systems. In the presence of water, the aldehyde can form a hydrate, which is then further oxidized by the oxoammonium salt to the carboxylic acid. Alternatively, stronger oxidizing agents or modified conditions can directly convert the primary alcohol to the carboxylic acid.

ReactantReagent(s)ProductNotes
This compoundAcyl chloride, Pyridine(1-Trityl-1h-imidazol-2-yl)methyl esterStandard esterification.
This compound1. NaH, 2. Alkyl halide(1-Trityl-1h-imidazol-2-yl)methyl etherWilliamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com
This compoundPPh₃, DEAD, R-OH(1-Trityl-1h-imidazol-2-yl)methyl etherMitsunobu etherification. wikipedia.orgorganic-chemistry.org
This compoundTEMPO, NaOCl1-Trityl-1H-imidazole-2-carbaldehydeSelective oxidation to aldehyde. wikipedia.orgmasterorganicchemistry.com
This compoundTEMPO, NaOCl, H₂O1-Trityl-1H-imidazole-2-carboxylic acidOxidation to carboxylic acid.

Halogenation and Subsequent Nucleophilic Substitution Reactions

The conversion of the hydroxyl group to a halide opens up pathways for a wide range of nucleophilic substitution reactions.

Halogenation: The primary alcohol can be converted to the corresponding alkyl halide using standard halogenating agents. For example, thionyl chloride (SOCl₂) or oxalyl chloride can be used to synthesize the corresponding chloride. libretexts.org The reaction with phosphorus tribromide (PBr₃) would yield the bromide. These reactions typically proceed via the formation of a good leaving group (e.g., a chlorosulfite), which is then displaced by the halide ion.

Nucleophilic Substitution: The resulting 2-(halomethyl)-1-trityl-1H-imidazole is an excellent substrate for SN2 reactions. A variety of nucleophiles, such as cyanide, azide, thiols, and amines, can displace the halide to introduce new functional groups at the 2-position. For instance, reaction with sodium cyanide would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. A computational study on the nucleophilic substitution reaction of imidazole with 2-bromo-1-arylethanone derivatives provides insights into the reactivity of similar systems. dergipark.org.tr

Conversion to Activated Esters and Ethers for Further Coupling

To enhance the reactivity of the hydroxyl group for coupling reactions, it can be converted into an activated ester or ether.

Activated Esters: A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs). youtube.commasterorganicchemistry.com This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. youtube.commasterorganicchemistry.com These sulfonate esters are excellent leaving groups, making the corresponding 2-(sulfonyloxymethyl)-1-trityl-1H-imidazole highly susceptible to nucleophilic attack. This allows for facile displacement by a wide range of nucleophiles, including those that are too weak to react with the corresponding halide. The conversion of alcohols to thiols can proceed via tosylate intermediates. researchgate.net

Reactivity and Functionalization of the Imidazole Core in this compound

The imidazole ring in this compound is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution, although the substitution pattern is influenced by the existing substituents.

Electrophilic Aromatic Substitution Studies on the Imidazole Ring (where applicable)

The imidazole ring is generally considered to be electron-rich and thus reactive towards electrophiles. However, the bulky trityl group at the N-1 position and the hydroxymethyl group at the C-2 position significantly influence the regioselectivity of electrophilic aromatic substitution reactions.

The trityl group, being large, can sterically hinder attack at the adjacent C-5 position. The hydroxymethyl group at C-2 is an ortho, para-directing group in benzene (B151609) systems, but its effect on the imidazole ring is more complex. Theoretical studies and experimental evidence for related imidazoles suggest that electrophilic substitution on the imidazole ring is sensitive to the nature and position of substituents. khanacademy.org

A notable example of electrophilic substitution on a related compound is the nitration of 1-trityl-1H-imidazole. Treatment with nitrating agents like nitric acid in sulfuric acid leads to the formation of 4-nitro-1-trityl-1H-imidazole. This suggests that the C-4 and C-5 positions are the most likely sites for electrophilic attack, with the specific outcome depending on the reaction conditions and the nature of the electrophile. Friedel-Crafts reactions, which are classic examples of electrophilic aromatic substitution, are also conceivable on the imidazole ring, although the Lewis acidic conditions might lead to complications with the nitrogen atoms. wikipedia.orgnih.govnih.govyoutube.com

Reaction TypeReagent(s)Potential Product(s)Notes
NitrationHNO₃, H₂SO₄4-Nitro-(1-trityl-1h-imidazol-2-yl)methanol and/or 5-Nitro-(1-trityl-1h-imidazol-2-yl)methanolBased on nitration of 1-trityl-1H-imidazole.
Halogenatione.g., NBS4-Bromo-(1-trityl-1h-imidazol-2-yl)methanol and/or 5-Bromo-(1-trityl-1h-imidazol-2-yl)methanolN-Bromosuccinimide (NBS) is a common reagent for electrophilic bromination.
SulfonationH₂SO₄, SO₃This compound-4-sulfonic acid and/or this compound-5-sulfonic acidRequires forcing conditions.
Friedel-Crafts AcylationAcyl chloride, Lewis AcidPotentially complex mixture due to reaction at N and CLewis acid can coordinate with imidazole nitrogens. wikipedia.orgnih.govnih.gov

Nucleophilic Additions and Ring-Opening Pathways

The hydroxymethyl group at the C2 position is a primary site for functionalization via nucleophilic substitution reactions. Direct displacement of the hydroxyl group is unfavorable due to its poor leaving group ability. However, under acidic conditions, protonation of the alcohol facilitates the elimination of a water molecule, generating a resonance-stabilized carbocation. This intermediate is susceptible to attack by a wide range of nucleophiles. This transformation is analogous to the Brønsted acid-catalyzed nucleophilic substitution of indol-2-yl diaryl methanols, which also proceed through reactive cationic intermediates. rsc.org The stability of the carbocation is enhanced by delocalization of the positive charge into the imidazole ring.

Key transformations involving the hydroxymethyl group include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base.

Etherification: Conversion to ethers using alkyl halides under Williamson ether synthesis conditions, typically after deprotonation of the alcohol with a base like sodium hydride.

Halogenation: Treatment with halogenating agents such as thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen, thereby activating the position for further nucleophilic displacement.

Ring-opening pathways for the imidazole core of this compound are not commonly observed under typical synthetic conditions due to the aromatic stability of the imidazole ring. Such transformations would require harsh conditions that would likely cleave the trityl group first.

Deprotonation and Anion Chemistry of the N3-Imidazole Position

The imidazole ring of this compound possesses two distinct nitrogen atoms. The N1-position is protected by the bulky trityl group, while the N3-position features a pyridine-type nitrogen with a lone pair of electrons in an sp²-hybridized orbital. This N3-position is both basic and nucleophilic, making it a key site for electrophilic attack. thieme-connect.de

The N3-nitrogen can be readily protonated by acids or alkylated by electrophiles such as alkyl halides. This reactivity allows for the synthesis of N3-substituted imidazolium (B1220033) salts, which are of interest as ionic liquids and precursors to N-heterocyclic carbenes. While direct deprotonation at N3 is not a common strategy due to the presence of the acidic N1-proton in the parent imidazole, in the N1-protected compound, the N3 atom is the primary site of basicity. Reaction with a strong, non-nucleophilic base could, in principle, generate an anionic species, though this is less common than direct electrophilic attack at N3. The steric bulk of the N1-trityl group may influence the accessibility of the N3 position to incoming electrophiles.

ReagentConditionProduct Type
Alkyl Halide (e.g., CH₃I)Aprotic Solvent (e.g., ACN)N3-Alkyl Imidazolium Salt
Strong Acid (e.g., HBF₄)Inert SolventN3-Protonated Imidazolium Salt

Selective Cleavage and Transformations of the Trityl Protecting Group

The trityl (triphenylmethyl, Tr) group is a widely used protecting group for nitrogen atoms in heterocycles due to its steric bulk and its lability under specific, often acidic, conditions. Its removal from the imidazole ring is a critical step in many synthetic sequences.

The most common method for the removal of the N-trityl group is through acid-catalyzed hydrolysis. The reaction proceeds via an S_N1-type mechanism. The process is initiated by protonation, likely at the N3-nitrogen, which increases the positive charge on the ring and weakens the C-N bond at the N1 position. Cleavage of this bond releases the highly stable trityl carbocation (Ph₃C⁺), which is stabilized by resonance across the three phenyl rings. The resulting deprotected imidazole can then be isolated. The reaction is typically rapid and efficient.

The stability of the trityl cation means that relatively mild acidic conditions are sufficient for deprotection. A variety of acids can be employed, often in protic solvents like ethanol (B145695) or in a mixture of a chlorinated solvent and an alcohol.

ReagentSolventTemperatureReference
Formic Acid (97%)None, then DioxaneCold to RT nih.gov
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature organic-chemistry.org
HCl / ToluenePhase-Transfer Catalyst (TBAB)Ambient ua.es

While acidic cleavage is most common, alternative methods have been developed, particularly for substrates sensitive to acid. Reductive cleavage offers a mild and selective alternative. For instance, the N-trityl group can be efficiently removed from N-trityl protected tetrazoles using indium metal in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF). ua.esthieme.de This method is effective and tolerates other functional groups, such as carbonyls. ua.es Given the similarity in the N-Tr bond, this method is applicable to N-trityl imidazoles.

ReagentSolventConditionOutcomeReference
Indium metalMeOH/THFRefluxSelective N-detritylation thieme.de

Conversely, specific oxidative cleavage strategies for the N-trityl group on imidazoles are less common in the literature. While strong oxidizing agents would degrade the molecule, milder oxidative cleavage, for instance using π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), has been reported for other types of protecting groups and could potentially be adapted. researchgate.net

The specific conditions required for trityl group cleavage make it a valuable component in orthogonal protection strategies, where multiple protecting groups must be removed selectively in a specific sequence. The N-trityl group is stable to basic conditions used to remove groups like Fmoc (9-fluorenylmethoxycarbonyl) and to some nucleophilic reagents. It is, however, significantly more acid-labile than groups like Boc (tert-butyloxycarbonyl). This differential stability allows for the selective deprotection of the trityl group in the presence of other acid- or base-labile groups.

Protecting GroupCleavage ConditionStability of Trityl Group
Trityl (Tr) Mild Acid (e.g., 1% TFA, Formic Acid)-
Boc Strong Acid (e.g., >25% TFA)Labile
Fmoc Base (e.g., Piperidine)Stable
TBDMS Fluoride Source (e.g., TBAF) or AcidStable (to mild acid)

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from three or more starting materials in a single step. For this compound to participate in common isocyanide-based MCRs like the Ugi or Passerini reactions, the primary alcohol must first be converted to a carbonyl group. Mild oxidation of the hydroxymethyl moiety to the corresponding aldehyde, (1-Trityl-1h-imidazol-2-yl)carbaldehyde, furnishes a suitable substrate for these transformations.

The resulting 2-formyl-1-trityl-imidazole can then be combined with an amine (or ammonia), an isocyanide, and a carboxylic acid in an Ugi four-component reaction (U-4CR). This would generate a complex, peptide-like scaffold bearing the protected imidazole moiety at the α-position. Similarly, it can participate in a Passerini three-component reaction (P-3CR) with an isocyanide and a carboxylic acid. organic-chemistry.org Some modern protocols even allow for the direct use of alcohols in Passerini-type reactions through in situ catalytic aerobic oxidation. organic-chemistry.org These MCRs provide a highly efficient route to diverse libraries of complex imidazole derivatives.

MCR TypeComponents for a Hypothetical ReactionResulting Scaffold
Ugi (U-4CR) (1-Trityl-1h-imidazol-2-yl)carbaldehyde, Benzylamine, Acetic Acid, tert-Butyl isocyanideα-Acylamino-N-tert-butyl-N-benzyl-(1-trityl-1H-imidazol-2-yl)acetamide
Passerini (P-3CR) (1-Trityl-1h-imidazol-2-yl)carbaldehyde, Acetic Acid, tert-Butyl isocyanide1-(tert-Butylcarbamoyl)-1-(1-trityl-1H-imidazol-2-yl)methyl acetate (B1210297)

Research on Stereoselective Transformations of this compound Remains Undisclosed

Extensive investigation into the chemical literature and research databases has revealed a significant gap in the publicly available information regarding the stereoselective transformations and chiral derivatization of the specific compound, this compound. Despite its potential as a chiral building block, detailed studies outlining its use in asymmetric synthesis, whether as a chiral auxiliary, a precursor for chiral ligands, or a substrate in enantioselective reactions, are not documented in accessible scientific literature.

The field of asymmetric synthesis heavily relies on the development and application of chiral molecules to control the stereochemical outcome of chemical reactions. Chiral alcohols and their derivatives are frequently employed as powerful tools in this domain. Generally, the strategies to achieve stereoselectivity include the use of chiral catalysts, the covalent attachment of a chiral auxiliary to a prochiral substrate to direct subsequent reactions, and the kinetic resolution of racemic mixtures.

While the broader class of imidazole-containing compounds has been explored in the context of chiral applications, such as in the formation of N-heterocyclic carbene (NHC) ligands for asymmetric catalysis, specific research detailing these transformations for this compound is absent. The bulky trityl protecting group on the imidazole nitrogen, combined with the hydroxyl functionality at the 2-position, presents a unique structural motif that could potentially influence the stereochemical course of reactions. However, without experimental data, any discussion on its efficacy in stereoselective transformations remains speculative.

Similarly, there is no available research on the chiral derivatization of this compound. This would typically involve reacting the racemic alcohol with a chiral resolving agent to form diastereomers that can be separated, or converting the alcohol into a chiral derivative that can then be used in subsequent synthetic steps. The absence of such studies prevents a detailed analysis of its potential in the synthesis of enantiomerically pure compounds.

Theoretical and Computational Chemistry Studies of 1 Trityl 1h Imidazol 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Properties

No published data is available.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

No published data is available.

Charge Distribution, Electrostatic Potential Maps, and Reactivity Descriptors

No published data is available.

Spectroscopic Property Predictions (e.g., vibrational modes, electronic transitions)

No published data is available.

Conformational Analysis and Potential Energy Surface Mapping

No published data is available.

Rotational Barriers of the Trityl and Methanol (B129727) Moieties

No published data is available.

Intramolecular Interactions and Hydrogen Bonding Contributions

No published data is available.

Tautomerism and Proton Transfer Dynamics within the Imidazole (B134444) System

The imidazole ring of (1-Trityl-1h-imidazol-2-yl)methanol is susceptible to tautomerism, a phenomenon involving the migration of a proton. In the case of N-unsubstituted imidazoles, prototropic tautomerism leads to an equilibrium between two or more structural isomers. beilstein-journals.org While the N1 position of the imidazole in the title compound is blocked by a bulky trityl group, which prevents simple N1-H to N3-H tautomerism, other forms of tautomerism, such as those involving the hydroxymethyl group, can be computationally investigated.

Theoretical studies on related imidazole systems, such as benzimidazole, have shown that prototropic tautomerism can be slowed down or even blocked in certain solvents and in the solid state. beilstein-journals.org For this compound, computational models can be employed to explore the potential for proton transfer from the hydroxyl group of the methanol substituent to the N3 atom of the imidazole ring. This would result in a zwitterionic tautomer. The relative energies of the canonical form and the zwitterionic tautomer can be calculated using quantum chemical methods to determine their relative populations at equilibrium.

The dynamics of such a proton transfer can be elucidated by mapping the potential energy surface along the proton transfer coordinate. This would involve calculating the energy of the system as the O-H bond is stretched and the N-H bond is formed. The transition state for this process can be located, and its energy provides the activation barrier for the proton transfer. Studies on similar systems, like barbituric acid, have utilized density functional theory (BFT) to investigate intermolecular proton transfer and the roles of keto-enol and lactam-lactim tautomerism. echemcom.com

Furthermore, the influence of explicit solvent molecules in mediating the proton transfer can be modeled. For instance, a water or methanol molecule could act as a proton shuttle, lowering the activation energy for the transfer. researchgate.net Computational studies on benzimidazolone and benzimidazolthione have shown that polar protic solvents can significantly lower the activation energy barrier for proton transfer. researchgate.net

Reaction Mechanism Elucidation and Transition State Identification Using Computational Models

Computational Modeling of Synthetic Pathway Intermediates and Transition States

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involved in the synthesis of this compound. A plausible synthetic route involves the reaction of a trityl-protected imidazole with a suitable source for the hydroxymethyl group. For instance, the reaction of 1-tritylimidazole with formaldehyde (B43269) or a protected equivalent would be a likely pathway.

Using computational methods, the geometries and energies of the reactants, products, and all conceivable intermediates and transition states along the reaction coordinate can be calculated. For example, the initial nucleophilic attack of the C2-anion of 1-tritylimidazole on formaldehyde would proceed through a specific transition state. The structure of this transition state, including the forming C-C bond and the breaking C=O bond, can be optimized using quantum chemical calculations. The calculated activation energy for this step would provide insight into the reaction kinetics.

Subsequent steps, such as the protonation of the resulting alkoxide to yield the final methanol product, can also be modeled. The role of the solvent in stabilizing charged intermediates and transition states can be incorporated into these models using either implicit continuum solvation models or by including explicit solvent molecules in the calculation.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

Computational models are instrumental in predicting the reactivity and selectivity of chemical transformations involving this compound. The electronic properties of the molecule, such as the atomic charges and frontier molecular orbitals (HOMO and LUMO), can be calculated to identify the most reactive sites. For instance, the distribution of electrostatic potential can indicate the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.

In reactions involving the imidazole ring, the presence of the bulky trityl group at the N1 position and the hydroxymethyl group at the C2 position will significantly influence the regioselectivity of further functionalization. ontosight.ai For example, in an electrophilic aromatic substitution reaction on the imidazole ring, computational models can predict whether the substitution will occur preferentially at the C4 or C5 position by comparing the activation energies for the two possible pathways.

Stereoselectivity, particularly if chiral reagents or catalysts are involved, can also be predicted. By modeling the transition states for the formation of different stereoisomers, the diastereomeric or enantiomeric excess can be estimated from the calculated energy differences.

Solvent Effects on the Molecular Structure and Reactivity of this compound

The molecular structure and reactivity of this compound can be significantly influenced by the solvent environment. Computational chemistry provides methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. These models are computationally efficient and can provide valuable insights into how the polarity of the solvent affects the conformational equilibrium and the energies of reaction intermediates and transition states. For example, a more polar solvent would be expected to stabilize the zwitterionic tautomer of this compound to a greater extent than the neutral form.

Explicit solvent models involve including a number of solvent molecules in the quantum chemical calculation. This approach allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding between the hydroxymethyl group of the solute and solvent molecules. Studies on related compounds have shown that specific hydrogen bonding interactions can play a crucial role in reaction mechanisms and spectroscopic properties. epa.gov

By performing calculations in a variety of simulated solvent environments, a theoretical understanding of the solvatochromic shifts in the UV-Vis spectrum and the solvent-dependence of reaction rates and equilibria can be achieved.

Solid-State Structure Prediction and Polymorphism Studies through Computational Methods

Computational methods can be employed to predict the crystal structure of this compound and to investigate the possibility of polymorphism, which is the ability of a compound to exist in more than one crystal form.

Crystal structure prediction typically involves a multi-step process. First, a large number of plausible crystal packing arrangements are generated based on the molecular structure. Then, the lattice energies of these hypothetical structures are calculated using force fields or more accurate quantum chemical methods. The structures with the lowest lattice energies are considered to be the most likely candidates for the experimentally observed crystal structure.

Polymorphism can be investigated by identifying multiple crystal structures with similar low lattice energies. The relative stability of these polymorphs at different temperatures and pressures can be assessed by calculating their free energies, which include contributions from vibrational entropy.

Advanced Analytical Methodologies for Research and Elucidation of 1 Trityl 1h Imidazol 2 Yl Methanol

Sophisticated Spectroscopic Techniques for Mechanistic Elucidation and Complex Structure Assignments

Spectroscopy is the cornerstone of molecular characterization, providing unparalleled insight into the connectivity, constitution, and electronic nature of (1-Trityl-1h-imidazol-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules in solution. While one-dimensional ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically over two to three bonds). For this compound, a COSY spectrum would show correlations between the protons on the imidazole (B134444) ring (H4 and H5), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It is used to definitively assign the carbon signals of the imidazole ring and the methylene (B1212753) (-CH₂OH) group by correlating them to their respective, pre-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, correlations would be observed between the methylene protons of the -CH₂OH group and the C2 and C1' (trityl) carbons, confirming the substituent's position. Furthermore, correlations from the imidazole protons to the quaternary carbon of the trityl group solidify the N-trityl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity. This is particularly useful for confirming the three-dimensional structure and identifying steric relationships. A key observation in a NOESY spectrum would be the spatial correlation between the protons of the trityl group and the H5 proton of the imidazole ring, confirming the orientation of the bulky protective group.

These advanced NMR methods, when used in concert, leave no ambiguity in the structural assignment of this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Trityl-Phenyl7.10 - 7.40 (m, 15H)128.0, 128.5, 130.0, 142.5Phenyl-H → Phenyl-C, Trityl-C(quaternary)
Trityl-C (quaternary)-76.5Phenyl-H → Trityl-C(quaternary); Imidazole H4/H5 → Trityl-C(quaternary)
Imidazole H47.05 (s, 1H)129.5H4 → C2, C5
Imidazole H56.80 (s, 1H)121.0H5 → C2, C4
Imidazole C2-151.0Methylene-H → C2; Imidazole H4/H5 → C2
Methylene (-CH₂OH)4.60 (s, 2H)55.0Methylene-H → C2
Hydroxyl (-OH)~2.5 (br s, 1H)--

Vibrational spectroscopy measures the absorption of energy by a molecule, causing its bonds to stretch, bend, and vibrate. Both Infrared (IR) and Raman spectroscopy provide a molecular fingerprint based on the functional groups present.

Infrared (IR) Spectroscopy: In the synthesis of this compound, IR is invaluable for reaction monitoring. The appearance of a broad absorption band in the region of 3400-3200 cm⁻¹ signifies the formation of the hydroxyl (-OH) group's stretching vibration. The disappearance of a carbonyl (C=O) stretch (around 1700 cm⁻¹) from a starting material like 1-tritylimidazole-2-carboxaldehyde would confirm its reduction. Other key peaks include C-H stretches from the aromatic trityl group (~3100-3000 cm⁻¹) and C-N stretching within the imidazole ring (~1495 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy offers complementary information. The aromatic rings of the trityl group give rise to strong, sharp signals, particularly the ring-breathing mode around 1000 cm⁻¹. This can be a useful probe that is often less obscured by broad O-H signals than in IR spectroscopy.

Table 2: Key Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance
Hydroxyl (-OH)O-H Stretch (broad)3400 - 3200Confirms the presence of the alcohol functional group
Aromatic C-H (Trityl, Imidazole)C-H Stretch3100 - 3000Indicates the presence of aromatic rings
Imidazole RingC=N / C=C Stretch1500 - 1450Characteristic of the imidazole core structure
Alcohol C-OC-O Stretch1050 - 1030Confirms the primary alcohol structure

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C₂₃H₂₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ is 341.1654. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides definitive proof of the compound's identity and successful synthesis.

Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. The most prominent fragmentation pathway is the loss of the stable trityl cation (C₁₉H₁₅⁺, m/z = 243.1174), which results in a highly abundant peak in the mass spectrum. The remaining fragment corresponds to the 2-(hydroxymethyl)imidazolyl moiety.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by strong absorptions characteristic of the aromatic systems. The trityl group exhibits intense π→π* transitions, typically showing a maximum absorbance (λ_max) around 260 nm with fine structure. The imidazole ring also contributes to the UV absorption profile. This technique is useful for quantifying the concentration of the compound in solution via the Beer-Lambert law and can be used to study interactions that perturb the electronic environment, such as the formation of charge-transfer complexes.

Chromatographic Methods for Purity Assessment in Research Syntheses and Reaction Monitoring

Chromatography is essential for separating the target compound from starting materials, byproducts, and impurities, enabling both analysis and purification.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for analyzing non-volatile compounds like this compound. By injecting a small sample of a reaction mixture into the HPLC system, researchers can quickly determine the ratio of starting material to product.

A typical method would employ a reversed-phase C18 column, which separates compounds based on their hydrophobicity. This compound, with its large, nonpolar trityl group, is highly retained on such a column. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is used for elution. By monitoring the chromatogram over time, one can track the consumption of reactants and the formation of the product, allowing for precise determination of when a reaction is complete. For preparative applications, the same principles are used on a larger scale to isolate the pure compound.

Table 3: Representative HPLC Method Parameters for Analysis

ParameterTypical Value / ConditionPurpose
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separates compounds based on polarity/hydrophobicity.
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)Elutes compounds from the column; gradient improves separation.
Flow Rate1.0 mL/minControls the speed of the separation and retention time.
DetectionUV Detector at 254 nm or 260 nmQuantifies the compound as it elutes based on its UV absorbance.
Injection Volume5 - 10 µLThe amount of sample introduced for analysis.
Expected Retention TimeHighly dependent on exact conditions, typically > 5 minThe time at which the pure compound elutes, serving as its identifier.

Gas Chromatography (GC) for Volatile By-Product Analysis and Reaction Volatility

Gas Chromatography (GC) is an essential analytical technique for assessing the purity of this compound, particularly for the identification and quantification of volatile by-products and residual starting materials from its synthesis. The synthesis of the target compound may involve reagents and solvents such as imidazole, trityl chloride, and various organic solvents, which could remain in trace amounts in the final product. Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a highly effective method for this type of analysis. rroij.com

The methodology involves heating the sample in a sealed vial to allow volatile and semi-volatile impurities to partition into the headspace gas. This gas is then injected into the GC system. A capillary column, often with a polar stationary phase, is used to separate the components based on their boiling points and interaction with the column. The separated components are then detected by FID for quantification or by MS for definitive identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov This technique is crucial for ensuring the purity of the final compound and for optimizing reaction conditions to minimize the formation of volatile by-products.

A typical GC-MS analysis would allow for the separation and identification of potential volatile impurities that might be present after synthesis. The retention time and mass spectral data provide definitive evidence for the presence of specific by-products.

Table 1: Hypothetical GC-MS Data for Volatile By-Product Analysis

AnalyteHypothetical Retention Time (min)Key Mass Fragments (m/z)Potential Source
Dichloromethane3.584, 86, 49Residual Solvent
Pyridine (B92270)5.279, 52Catalyst/Base
Imidazole6.868, 41, 40Unreacted Starting Material
Triphenylmethane15.4244, 167, 165By-product

This table is interactive. Click on the headers to sort the data.

Supercritical Fluid Chromatography (SFC) for Chiral Separations of Derivatized Products

While this compound itself is not chiral, its derivatization, particularly at the hydroxymethyl group, can introduce a chiral center. Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers of such derivatized products. chromatographyonline.com SFC offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, reduced consumption of toxic organic solvents, and higher efficiency. chromatographyonline.comselvita.com The mobile phase in SFC typically consists of supercritical carbon dioxide, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol (B145695). chromatographyonline.com

For the chiral separation of a derivatized this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad enantioselectivity for a variety of compounds. researchgate.netnih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the stationary phase. chromatographyonline.com Coupling SFC with mass spectrometry (SFC-MS) further enhances analytical capabilities by providing mass information for the separated enantiomers, which is particularly useful for impurity profiling and characterization. europeanpharmaceuticalreview.comnih.gov

Table 2: Hypothetical SFC Parameters for Chiral Separation of a Derivatized Product

ParameterValue
ColumnChiralpak AD-H (amylose derivative)
Mobile PhaseSupercritical CO2 / Methanol (80:20, v/v)
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
DetectionUV at 254 nm / MS (ESI+)
Hypothetical Retention TimesEnantiomer 1: 4.2 min, Enantiomer 2: 5.1 min

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X-ray Diffraction Studies for Single-Crystal and Powder Analysis of Molecular and Supramolecular Architecture

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of this compound in the solid state. Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the conformation of the molecule. For a molecule with a bulky trityl group and a hydrogen-bonding capable imidazole-methanol moiety, understanding the crystal packing and supramolecular architecture is crucial. nih.gov

Powder X-ray diffraction (PXRD) complements single-crystal analysis by providing a fingerprint of the crystalline form, which is vital for identifying different polymorphs and for quality control of the bulk material.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data

ParameterHypothetical Value
Chemical FormulaC22H20N2O
Formula Weight340.41
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.55
b (Å)15.21
c (Å)12.05
β (°)98.5
Volume (ų)1915.2
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.18
Key Supramolecular InteractionO-H···N Hydrogen Bond (dimer formation)

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Thermoanalytical Methods (TGA, DSC) for Investigation of Thermal Stability and Phase Transitions of Derivatives

Thermoanalytical methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability and phase behavior of this compound and its derivatives. These properties are critical for understanding the material's behavior under various processing and storage conditions.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal the onset temperature of decomposition, which is a key indicator of its thermal stability. The bulky trityl group is known to be thermally labile and may cleave at elevated temperatures. TGA can quantify the mass loss associated with such decomposition events. researchgate.netmdpi.com

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC scan can identify phase transitions such as melting (endothermic peak) and crystallization (exothermic peak). lew.ro For derivatives of this compound, DSC can be used to determine melting points, heats of fusion, and to detect polymorphism, which is the existence of multiple crystalline forms with different physical properties. usc.edu

Table 4: Hypothetical TGA/DSC Data for a Derivative of this compound

AnalysisParameterHypothetical ValueInterpretation
DSCMelting Point (T_m)185 °CEndothermic peak indicating solid-to-liquid phase transition
DSCHeat of Fusion (ΔH_f)95 J/gEnergy required for melting
TGAOnset of Decomposition (T_d)280 °CTemperature at which significant mass loss begins
TGAMass Loss at 400 °C65%Corresponds to the cleavage of the trityl group and further degradation

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Electrochemical Characterization for Redox Properties and Potential Applications in Electrochemistry

The electrochemical properties of this compound can be investigated to understand its redox behavior and explore potential applications in areas like electrocatalysis or sensor development. The imidazole moiety is known to be electrochemically active and can undergo oxidation or reduction at specific potentials. acs.org The trityl group can also influence the redox properties of the molecule. acs.orgnih.gov

Cyclic Voltammetry (CV) is a primary technique used for electrochemical characterization. researchgate.net By scanning the potential of a working electrode in a solution containing the compound, a voltammogram is obtained that can reveal the potentials at which oxidation and reduction (redox) processes occur. The presence of the imidazole ring suggests potential for proton-coupled electron transfer reactions. nih.gov Furthermore, the compound could be studied for its ability to coordinate with metal ions, forming complexes with interesting electrochemical and electrocatalytic properties. nih.gov

The redox potentials and electron transfer kinetics derived from CV can provide insights into the molecule's electronic structure and its ability to act as an electron donor or acceptor. These properties are fundamental for applications in molecular electronics and the development of redox-active materials.

Table 5: Hypothetical Electrochemical Data from Cyclic Voltammetry

ParameterHypothetical ValueDescription
Oxidation Potential (E_pa)+1.2 V vs. Ag/AgClPotential at the peak of the anodic (oxidation) wave, likely associated with the imidazole ring.
Reduction Potential (E_pc)-0.8 V vs. Ag/AgClPotential at the peak of the cathodic (reduction) wave.
Redox ProcessIrreversibleThe absence of a corresponding reverse peak suggests the redox process is not reversible.
Potential ApplicationElectropolymerization precursor, redox mediator in sensors.The electrochemical activity could be harnessed for creating functional polymer films or in sensing applications.

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Applications of 1 Trityl 1h Imidazol 2 Yl Methanol As a Synthetic Building Block and Precursor in Advanced Chemical Research

Role in the Synthesis of Complex Heterocyclic Systems and Natural Product Scaffolds

The imidazole (B134444) moiety is a cornerstone in a vast number of biologically active compounds and natural products. The strategic placement of a hydroxymethyl group at the 2-position of the imidazole ring, combined with the protection of the N1-position by a trityl group, renders (1-Trityl-1h-imidazol-2-yl)methanol a versatile intermediate for the synthesis of intricate heterocyclic systems.

The development of fused heterocyclic systems is a central theme in medicinal chemistry and materials science due to their unique electronic and steric properties. While direct literature examples detailing the use of this compound for the synthesis of specific fused systems are not abundant, its structural components suggest its potential in various classical and modern synthetic strategies.

One of the most common approaches to building fused imidazoles, such as imidazo[1,2-a]pyridines, involves the reaction of a 2-aminoazine with an α-halocarbonyl compound. Although this compound itself is not a direct precursor in this specific reaction, its hydroxymethyl group can be readily converted to a more reactive species. For instance, oxidation of the hydroxymethyl group to an aldehyde would provide a key electrophilic center. This aldehyde could then participate in condensation reactions with suitable binucleophiles to form fused heterocyclic systems.

Furthermore, the synthesis of imidazo[2,1-a]isoquinolines has been achieved through rhodium-catalyzed intramolecular C-H activation of imidazole derivatives. nih.gov The trityl group on the imidazole nitrogen of this compound can be strategically removed to allow for N-alkylation with a suitable partner, setting the stage for subsequent intramolecular cyclization reactions to form fused polycyclic architectures. nih.gov The synthesis of various imidazole-fused nitrogen-bridgehead heterocycles has been achieved using biocatalysts like porcine pancreatic lipase, highlighting the potential for greener synthetic routes. nih.govrsc.org

The following table outlines potential synthetic transformations of this compound to facilitate the synthesis of fused heterocyclic systems.

Starting MaterialReagent/ConditionIntermediatePotential Fused System
This compoundOxidation (e.g., PCC, Swern)(1-Trityl-1H-imidazol-2-yl)carbaldehydeImidazo[1,2-a]pyridines, Imidazo[2,1-b]thiazoles
This compoundHalogenation (e.g., SOCl2, PBr3)2-(Halomethyl)-1-trityl-1H-imidazoleImidazo[2,1-a]isoquinolines
This compoundDetritylation (e.g., TFA, H+) then N-alkylationN-Alkyl-2-(hydroxymethyl)imidazoleVarious fused imidazoles

Spiro compounds, characterized by two rings connected by a single common atom, are of significant interest due to their rigid three-dimensional structures. The synthesis of spiro-imidazoles has been reported through various methods, including the [3+2] spirocyclization of 2H-imidazoles with 1,3-diynes, catalyzed by rhodium(III). nih.gov While this method does not directly involve this compound, the hydroxymethyl group offers a handle for derivatization to access suitable precursors for such cyclizations.

For instance, the hydroxymethyl group can be transformed into a leaving group, which could then be displaced in an intramolecular fashion to form a spirocyclic system. Alternatively, it could be oxidized to an aldehyde, which can then undergo condensation reactions with appropriate substrates to construct spiro-imidazole derivatives. rsc.org The synthesis of spirocycles containing an imidazole ring has also been achieved through superacid-promoted reactions. chemrxiv.org

Bridged heterocyclic systems containing an imidazole moiety are less common but represent an interesting area of chemical space. The synthesis of such structures would likely involve a multi-step sequence where the hydroxymethyl group and another position on the imidazole ring or the trityl group are functionalized to participate in a ring-closing reaction. While specific examples utilizing this compound are scarce, the general principles of bridged ring synthesis suggest its potential as a starting material after suitable functional group manipulations.

Precursor for Advanced Organic Materials and Functional Polymers

The unique combination of a bulky, sterically demanding trityl group and a reactive hydroxyl functionality makes this compound an attractive precursor for the design and synthesis of advanced organic materials and functional polymers.

The hydroxyl group of this compound serves as a convenient point for the introduction of polymerizable functionalities. For example, it can be readily esterified with acrylic acid or methacrylic acid to form the corresponding acrylate (B77674) or methacrylate (B99206) monomers. These monomers, containing a bulky trityl-imidazole pendant group, can then be subjected to radical polymerization to yield polymers with unique properties. The bulky trityl group would be expected to significantly influence the polymer's physical properties, such as increasing its glass transition temperature (Tg) and modifying its solubility characteristics.

A representative scheme for the synthesis of an acrylate monomer and its subsequent polymerization is shown below:

Scheme 1: Synthesis of (1-Trityl-1H-imidazol-2-yl)methyl acrylate and its polymerization.

Esterification: this compound is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to yield (1-Trityl-1H-imidazol-2-yl)methyl acrylate.

Polymerization: The resulting monomer is polymerized using a radical initiator such as azobisisobutyronitrile (AIBN) to produce poly[(1-Trityl-1H-imidazol-2-yl)methyl acrylate].

The imidazole moiety in the resulting polymer can also be further functionalized, for example, by quaternization to create polymeric ionic liquids, which have applications in areas such as catalysis and membrane technology. rsc.org

Imidazole derivatives have been investigated for their potential in liquid crystalline and optoelectronic applications. tandfonline.comtandfonline.comnih.gov The rigid and polarizable nature of the imidazole ring makes it a suitable core for the design of mesogenic molecules. nih.gov By attaching long alkyl chains to the imidazole scaffold of this compound, typically after deprotection of the trityl group and functionalization of both the nitrogen and the hydroxymethyl group, it is possible to induce liquid crystalline behavior. The resulting materials could exhibit various mesophases, such as smectic or nematic phases, depending on the length and nature of the attached chains. tandfonline.comtandfonline.comnih.gov

In the field of optoelectronics, imidazole derivatives are utilized as electron-transporting materials, host materials, and emitters in organic light-emitting diodes (OLEDs). tandfonline.comnih.gov The strong electron-withdrawing properties of the imidazole ring are beneficial for these applications. tandfonline.com this compound can serve as a precursor to more complex imidazole-based molecules for OLEDs. For instance, the hydroxymethyl group can be used as a handle to attach other aromatic or heteroaromatic units through ether or ester linkages, thereby tuning the electronic properties of the final molecule. The bulky trityl group could also play a role in preventing intermolecular aggregation, which can be beneficial for achieving high emission quantum yields in the solid state.

The following table summarizes the potential applications of this compound in materials science.

Application AreaSynthetic StrategyPotential Properties/Function
Functional PolymersEsterification to acrylate/methacrylate monomers and polymerization.High Tg, modified solubility, platform for polymeric ionic liquids.
Liquid CrystalsDetritylation, N-alkylation, and O-alkylation/esterification with long chains.Formation of smectic and/or nematic mesophases.
Optoelectronics (OLEDs)Functionalization of the hydroxymethyl group to attach other chromophores.Electron-transporting material, host material, or emitter with tailored electronic properties.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a solid surface. They are of great interest for a wide range of applications, including surface engineering, biosensing, and molecular electronics. While thiol-based SAMs on gold are the most studied system, there is growing interest in alternative anchor groups. uh.edutechconnect.orgnorthwestern.eduresearchgate.netrsc.org Imidazole and its derivatives have been shown to act as effective anchor groups for the formation of SAMs on various metal surfaces, such as copper and gold. researchgate.net

This compound, after conversion of the hydroxymethyl group to a thiol group, presents an interesting candidate for the formation of SAMs. The trityl group would provide a bulky terminal group, influencing the packing and properties of the monolayer. Alternatively, the imidazole nitrogen itself can act as the anchor. The trityl group could be retained to create a well-defined, sterically hindered surface, or it could be removed to expose the N-H group for further functionalization on the surface. These imidazole-anchored SAMs could find applications in creating biocompatible surfaces, platforms for sensor development, or in the construction of molecular electronic devices.

Utility in Ligand Design for Coordination Chemistry and Organometallic Catalysis

The design of ligands is a cornerstone of modern coordination and organometallic chemistry, as the ligand framework dictates the properties and reactivity of the resulting metal complexes. This compound offers a unique combination of features that are highly desirable in ligand synthesis.

Imidazole as a Coordination Site and Ligand Scaffold for Transition Metals

The imidazole moiety is a well-established and important coordinating group in inorganic and bioinorganic chemistry. ajgreenchem.comresearchgate.net The nitrogen atoms of the imidazole ring can act as Lewis bases, readily donating their lone pair of electrons to form stable coordinate bonds with a wide range of transition metals. researchgate.netuomustansiriyah.edu.iqresearchgate.net The nature of this coordination can be finely tuned by substituents on the imidazole ring.

In this compound, the N-1 position is occupied by a bulky trityl group. This has two major consequences for its role as a ligand scaffold. Firstly, the trityl group provides significant steric hindrance around the metal center. nih.govunits.it This steric bulk can be exploited to control the coordination number and geometry of the resulting metal complex, potentially stabilizing reactive species or influencing the selectivity of catalytic reactions. nih.gov Secondly, the trityl group serves as a protecting group for the N-1 position of the imidazole, allowing for selective functionalization at other positions of the molecule.

The imidazole ring itself is an effective σ-donor, and its electronic properties can be modulated by the substituents. ajgreenchem.com This allows for the tuning of the electronic environment at the metal center, which is crucial for controlling its catalytic activity.

Role of the Hydroxyl Group in Chelation and Tuning Ligand Properties

The presence of a hydroxyl group at the 2-position of the imidazole ring in this compound introduces another dimension to its utility as a ligand precursor. The hydroxyl group can participate in the coordination to the metal center, leading to the formation of a chelate ring. Chelation significantly enhances the stability of metal complexes compared to coordination with monodentate ligands.

Design of Supramolecular Assemblies Involving this compound Derivatives

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined, higher-order structures. researchgate.netbeilstein-journals.org Imidazole-containing molecules are excellent candidates for the construction of supramolecular assemblies due to the directional nature of the hydrogen bonds they can form and the potential for π-π interactions between the aromatic rings. researchgate.netnih.gov

Derivatives of this compound are well-suited for the design of supramolecular structures. The hydroxyl group is a prime site for forming strong hydrogen bonds, acting as both a donor and an acceptor. ajgreenchem.com This, in combination with the hydrogen bond accepting capabilities of the imidazole nitrogen atoms, can lead to the formation of extended networks and discrete macrocycles. For instance, the related compound 1H-imidazole-1-methanol has been shown to form a trimolecular, hydrogen-bonded macrocycle in the solid state. ajgreenchem.com

The bulky trityl group can also play a significant role in directing the formation of supramolecular assemblies by influencing the packing of the molecules in the solid state through steric effects and van der Waals interactions.

Applications in Catalyst Development and Support Chemistry

The unique structural features of this compound also make it a promising platform for the development of novel catalysts and catalyst supports.

Immobilization of Catalysts on Functionalized Supports Derived from this compound

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy in green chemistry, as it facilitates catalyst separation and recycling. researchgate.netsci-hub.se Silica (B1680970) is a common support material due to its high surface area, mechanical stability, and chemical inertness. ajgreenchem.comresearchgate.net Imidazole-containing ligands can be grafted onto silica surfaces to create solid-supported catalysts. ajgreenchem.comsci-hub.se

This compound can be envisioned as a precursor for such applications. The hydroxyl group provides a reactive handle for covalent attachment to a silica surface that has been appropriately functionalized. For example, the hydroxyl group can react with surface silanol (B1196071) groups or with a linker molecule that is pre-attached to the silica. Once immobilized, the imidazole moiety can be used to coordinate a catalytically active metal center. The bulky trityl group would be positioned away from the support, creating a specific steric environment around the active site that could influence catalytic performance.

Catalyst SystemSupport MaterialLinkage StrategyPotential ApplicationReference
Imidazole-based catalystSilicaCovalent attachment via functionalized linkersCross-coupling reactions, oxidations ajgreenchem.comresearchgate.net
Polymeric imidazole catalystSilicaPolymerization and graftingSynthesis of heterocyclic compounds researchgate.net

Organocatalytic Applications of Modified Imidazole Scaffolds

In addition to their role in metal-based catalysis, imidazole derivatives can also function as organocatalysts. uomustansiriyah.edu.iq Imidazole itself can catalyze various organic transformations, often acting as a nucleophilic or general base catalyst. uomustansiriyah.edu.iq

This compound can serve as a precursor for more complex organocatalytic scaffolds. A particularly important application is in the synthesis of N-heterocyclic carbenes (NHCs). beilstein-journals.orgresearchgate.netnih.gov NHCs are a class of powerful organocatalysts and are also widely used as ligands in transition metal catalysis. The imidazolium (B1220033) salt precursor to an NHC can be synthesized from an imidazole derivative. In the case of this compound, the hydroxyl group could be modified or the trityl group could be cleaved to allow for the formation of the corresponding imidazolium salt, which can then be deprotonated to generate the free carbene. The steric and electronic properties of the resulting NHC would be influenced by the substituents on the imidazole ring, allowing for the design of tailored organocatalysts.

Organocatalyst TypePrecursorActivation MethodTypical Reactions CatalyzedReference
N-Heterocyclic Carbene (NHC)Imidazolium saltDeprotonation with a baseBenzoin condensation, Stetter reaction beilstein-journals.orgresearchgate.net
ImidazoleImidazole-Acyl transfer reactions uomustansiriyah.edu.iq

Structure Property Relationships and Mechanistic Insights for 1 Trityl 1h Imidazol 2 Yl Methanol

Influence of the Trityl Group on Imidazole (B134444) Ring Reactivity and Stability

The trityl group, consisting of three phenyl rings attached to a single carbon atom, is a significant substituent that profoundly impacts the chemical nature of the imidazole ring to which it is attached. Its influence is twofold, involving both steric and electronic effects.

Steric Hindrance Effects on Reactivity and Selectivity

The most prominent feature of the trityl group is its substantial steric bulk. This three-dimensional, propeller-like structure effectively shields the N-1 nitrogen it is attached to and significantly encumbers the adjacent C-2 and C-5 positions of the imidazole ring. This steric hindrance has several consequences for the molecule's reactivity:

Protection of the N-1 Position: The trityl group is a well-established protecting group for nitrogen atoms in heterocyclic compounds, including imidazole. ontosight.ai Its size prevents reagents from accessing and reacting with the N-1 nitrogen under many conditions.

Direction of Substitution Reactions: In reactions involving electrophilic attack on the imidazole ring, the steric bulk of the trityl group can direct incoming substituents to the less hindered C-4 and C-5 positions.

Reduced Reactivity at C-2: While the C-2 position of imidazole is typically susceptible to certain reactions, the presence of the adjacent N-1 trityl group diminishes its accessibility, thereby reducing its reactivity.

Influence on N-3 Reactivity: The trityl group can also sterically hinder the N-3 position, modulating its ability to act as a nucleophile or a base. This can affect catalytic processes where the N-3 lone pair is involved. Studies on related imidazole derivatives have shown that steric factors play a crucial role in governing the course and yields of reactions. chemicalbook.com

Electronic Modulation of the Imidazole Core by the Trityl Group

The trityl group also exerts electronic effects on the imidazole ring, although these are generally more subtle than its steric influence. These effects can be a combination of inductive and resonance (mesomeric) effects.

Inductive Effects: The triphenylmethyl group is generally considered to be weakly electron-donating through induction. This can slightly increase the electron density of the imidazole ring, potentially enhancing its nucleophilicity.

π-π Stacking Interactions: The phenyl rings of the trityl group can participate in π-π stacking interactions, which can be significant in both intramolecular and intermolecular contexts, affecting conformation and stability.

Research on other substituted imidazoles has demonstrated that the push/pull of electron density at the 2-position of the imidazole ring is crucial for influencing the donor capacity of the N-base electrons. nih.gov The trityl group at N-1, therefore, plays a role in fine-tuning the electronic environment of the entire heterocyclic system.

Impact of the 2-Hydroxymethyl Moiety on Molecular Conformation and Intermolecular Interactions

The hydroxymethyl group at the C-2 position introduces a flexible, polar functional group that significantly influences the molecule's conformation and its ability to form non-covalent interactions.

The primary impact of the 2-hydroxymethyl group is its ability to act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the oxygen atom). This has profound implications for the molecular structure and its aggregation in the solid state.

Intermolecular Hydrogen Bonding: In the absence of strong intramolecular interactions or in the solid state, the hydroxymethyl group is a key player in forming intermolecular hydrogen bonds. These interactions can link molecules together in various patterns, such as chains or sheets, dictating the crystal packing. The imidazole ring itself is a good hydrogen bond acceptor at N-3 and a donor at the N-H position (in unprotected imidazoles), making these systems capable of forming extensive hydrogen-bonded networks. nih.govnih.gov

Conformational Flexibility: The C2-CH₂ bond and the CH₂-OH bond are rotatable. The preferred conformation will be a balance between minimizing steric clashes with the bulky trityl group and optimizing stabilizing interactions like hydrogen bonds. Conformational analysis of related imidazole derivatives has shown that the potential energy surface can have multiple local minima corresponding to different stable conformations. nih.gov

Correlation Between Molecular Structure and Advanced Spectroscopic Signatures in Derivatives

The spectroscopic characteristics of (1-Trityl-1h-imidazol-2-yl)methanol and its derivatives are directly correlated with their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the chemical environment of the atoms and functional groups.

Spectroscopic TechniqueExpected Signature for this compoundEffect of Derivatization
¹H NMR Phenyl protons of the trityl group (multiplet, ~7.0-7.4 ppm). Imidazole protons (singlets, ~6.7-7.6 ppm). CH₂ protons (singlet, ~4.5 ppm). OH proton (broad singlet, variable ppm). uni.lutezu.ernet.inSubstitution on the phenyl rings will alter their signal patterns. Esterification or etherification of the -OH group will cause a downfield shift of the CH₂ protons and the appearance of new signals corresponding to the added group.
¹³C NMR Phenyl carbons (multiple signals, ~127-143 ppm). Quaternary trityl carbon (~75 ppm). Imidazole carbons (~120-145 ppm). CH₂ carbon (~55-60 ppm). tezu.ernet.inChanges in substituents on the phenyl rings will shift the corresponding carbon signals. Modification of the hydroxymethyl group will significantly change the chemical shift of the CH₂ carbon.
IR Spectroscopy O-H stretching (broad band, ~3200-3400 cm⁻¹). C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹). C=N and C=C stretching (imidazole ring, ~1450-1600 cm⁻¹). C-O stretching (~1050 cm⁻¹). nih.govEsterification of the -OH group will introduce a strong C=O stretching band (~1735 cm⁻¹). Oxidation to an aldehyde would show a C=O stretch around 1700 cm⁻¹ and characteristic C-H stretches.

Derivatization provides a means to probe structure-property relationships. For instance, converting the hydroxymethyl group to an ester would eliminate the hydrogen-bond donating capability at that position, which would be observable in both IR (disappearance of the broad O-H stretch) and NMR spectroscopy, as well as in the crystal packing. Similarly, introducing electron-withdrawing or electron-donating groups onto the phenyl rings of the trityl substituent would cause predictable shifts in the NMR signals of the aromatic protons and carbons, reflecting the altered electronic environment.

Structure-Reactivity Correlations in Diverse Derivatization Reactions of this compound

The structure of this compound offers several sites for chemical modification, with the reactivity at each site being governed by the interplay of the substituents.

The primary reactive centers are the hydroxymethyl group and the imidazole ring itself, particularly after potential deprotection of the trityl group.

Reactions at the Hydroxymethyl Group:

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers through reaction with acyl chlorides, anhydrides, or alkyl halides under basic conditions. The reactivity will be standard for a primary alcohol, though the steric bulk of the nearby trityl group might slightly modulate reaction rates.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid with stronger oxidants like potassium permanganate. The resulting 2-formyl or 2-carboxy imidazoles are valuable synthetic intermediates.

Reactions involving the Trityl Group:

Deprotection: The trityl group can be cleaved under acidic conditions to yield the free (1H-imidazol-2-yl)methanol. This is a common strategy in multi-step syntheses.

Electrophilic Aromatic Substitution: The phenyl rings of the trityl group can undergo electrophilic substitution, although the steric hindrance might necessitate forcing conditions.

Reactions at the Imidazole Ring:

N-3 Alkylation/Acylation: After deprotection of the N-1 position, both nitrogens of the resulting imidazole are available for reaction. However, in the trityl-protected form, the N-3 position remains a potential site for coordination to metal ions or for reactions if the steric hindrance can be overcome.

The bulky trityl group generally serves to direct reactions away from its immediate vicinity, making the hydroxymethyl group the most accessible site for derivatization.

Influence of Substitution Patterns on Supramolecular Assembly and Self-Organization Properties

Supramolecular assembly is the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. For this compound and its derivatives, the key drivers of self-organization are hydrogen bonding and π-π stacking.

Role of the Trityl Group: The three phenyl rings of the trityl group are prone to engage in π-π stacking interactions. These interactions can lead to the formation of specific motifs in the crystal lattice. The propeller-like shape of the trityl group can also lead to the formation of cavities in the crystal structure that may accommodate solvent molecules.

Role of the Hydroxymethyl Group: As a potent hydrogen bond donor and acceptor, the hydroxymethyl group can form robust one-, two-, or three-dimensional networks. ontosight.ai The interplay between hydrogen bonding and π-stacking will ultimately determine the final supramolecular architecture.

Effect of Derivatization:

Modifying the hydroxymethyl group (e.g., to an ester or ether) removes its hydrogen-bond donating ability, which would fundamentally alter the supramolecular assembly, likely leading to structures dominated by weaker C-H···O interactions and π-stacking.

Introducing substituents onto the phenyl rings of the trityl group can modify the π-stacking interactions. Electron-withdrawing or -donating groups can tune the electronic character of the phenyl rings, affecting the strength and geometry of these interactions. Furthermore, bulky substituents could introduce additional steric constraints that dictate the packing arrangement.

The design of specific supramolecular structures can be achieved by strategically modifying the substitution pattern of the parent molecule, thereby controlling the balance of intermolecular forces. Studies on related tri(imidazole)-derivative moieties have shown their potential as building blocks for functional hybrid materials, where the linkage modes of the imidazole units dictate the final 3D architecture. nih.gov

Evolution of Research and Key Discoveries Pertaining to 1 Trityl 1h Imidazol 2 Yl Methanol

Historical Development of N-Tritylimidazole Chemistry and its Expansion

The journey into the world of (1-Trityl-1h-imidazol-2-yl)methanol begins with the advent of the trityl (triphenylmethyl) group as a protective moiety in organic synthesis. The trityl group, with its significant steric bulk, proved to be an effective tool for the selective protection of primary alcohols and the nitrogen atoms of various heterocycles, including imidazole (B134444). The introduction of the trityl group onto the imidazole ring was a pivotal development, as it not only shielded the N-H proton from unwanted reactions but also modulated the reactivity of the imidazole ring itself.

Initially, the use of N-tritylimidazole was primarily in the context of multi-step syntheses where the imidazole nucleus was a component of a larger, more complex molecule. The stability of the trityl group under a range of conditions, coupled with its straightforward removal under acidic conditions, made it a valuable asset for synthetic chemists. This allowed for the regioselective functionalization of other positions on the imidazole ring, which would have been otherwise challenging due to the acidic nature of the N-H proton.

The expansion of N-tritylimidazole chemistry was further fueled by the growing interest in imidazole-based pharmaceuticals. The imidazole ring is a key structural motif in many biologically active compounds, including naturally occurring amino acids like histidine. nih.govtsijournals.com Researchers began to explore how the introduction of various substituents onto the imidazole core could lead to novel therapeutic agents. The N-trityl group served as a versatile handle to facilitate the synthesis of a diverse library of imidazole derivatives for biological screening. This era saw the development of numerous synthetic protocols for the preparation and subsequent manipulation of N-tritylimidazoles, laying the essential groundwork for the synthesis of more specialized compounds like this compound.

Major Milestones in the Synthesis, Characterization, and Application of this compound

While extensive literature dedicated solely to this compound is not widespread, its synthesis and potential utility can be inferred from the established chemistry of N-tritylimidazoles and 2-substituted imidazoles. The key milestones for this compound are therefore more about the development of synthetic strategies that enable its formation rather than a history of its direct use.

Synthesis:

The preparation of this compound can be envisioned through a few logical synthetic pathways, each representing a milestone in the functionalization of the N-tritylimidazole scaffold.

From 2-Unsubstituted N-Tritylimidazole: A significant breakthrough in imidazole chemistry was the development of methods for the direct functionalization of the C2-position. One such approach involves the deprotonation of 1-tritylimidazole with a strong base, such as an organolithium reagent, to generate a highly reactive 2-lithio intermediate. This intermediate can then be quenched with an appropriate electrophile, in this case, formaldehyde (B43269), to introduce the hydroxymethyl group at the 2-position.

Reduction of a 2-Carboxaldehyde Precursor: Another plausible and common synthetic route involves the reduction of a corresponding 2-carboxaldehyde derivative. The synthesis of 1-trityl-1H-imidazole-2-carbaldehyde would first be achieved, likely through the formylation of the 2-lithiated 1-tritylimidazole. Subsequent reduction of the aldehyde functionality using a mild reducing agent, such as sodium borohydride (B1222165), would then yield the desired this compound.

Illustrative Synthetic Approaches

StepDescriptionKey Reagents
Route 1: Direct Functionalization
1aProtection of imidazole with trityl chloride to form 1-tritylimidazole.Trityl chloride, Triethylamine (B128534)
1bLithiation at the C2 position of 1-tritylimidazole.n-Butyllithium
1cReaction with formaldehyde to yield the target alcohol.Formaldehyde
Route 2: Reduction of Aldehyde
2aSynthesis of 1-trityl-1H-imidazole-2-carbaldehyde.1-Tritylimidazole, n-BuLi, DMF
2bReduction of the 2-carbaldehyde to the corresponding alcohol.Sodium borohydride

Characterization:

The structural confirmation of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show characteristic signals for the trityl group protons (typically in the aromatic region), the imidazole ring protons, and the methylene (B1212753) protons of the hydroxymethyl group, along with a signal for the hydroxyl proton. ¹³C NMR would similarly display distinct resonances for the carbons of the trityl group, the imidazole ring, and the hydroxymethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

Application:

The primary application of this compound is as a synthetic intermediate or building block. The presence of the reactive hydroxymethyl group at the 2-position, coupled with the bulky, lipophilic trityl group, makes it a valuable precursor for the synthesis of more complex molecules with potential applications in:

Medicinal Chemistry: The imidazole core is a well-known pharmacophore, and derivatives have shown a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. researchgate.net this compound could be used to synthesize novel imidazole-based therapeutic agents.

Materials Science: Imidazole derivatives are also utilized in the development of new materials, such as ionic liquids and metal-organic frameworks (MOFs). The specific substitution pattern of this compound could lead to materials with unique properties.

Paradigmatic Shifts and Emerging Trends in Research Focus on this Compound Class

The research landscape for imidazole-containing compounds is continuously evolving. Initially focused on fundamental synthesis and the discovery of broadly applicable protecting groups, the focus has shifted towards more targeted and sophisticated applications.

A significant paradigm shift has been the move towards rational drug design . Instead of synthesizing large, random libraries of compounds, researchers now often use computational modeling and a deeper understanding of biological targets to design molecules with specific desired activities. In this context, this compound can be seen as a "scaffold" that can be strategically modified to interact with a particular enzyme or receptor.

Another emerging trend is the development of multifunctional molecules . These are single chemical entities that can modulate multiple biological targets or combine different functionalities, such as a therapeutic agent and a diagnostic probe. The synthetic versatility of compounds like this compound makes them attractive starting points for the construction of such complex molecular architectures.

Furthermore, there is a growing emphasis on "green" and sustainable chemistry . This has led to the development of more efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis and the use of greener solvents. wjbphs.com Future research on the synthesis of this compound and its derivatives will likely be influenced by these principles, aiming for higher yields and reduced environmental impact.

Emerging Research Directions and Future Prospects for 1 Trityl 1h Imidazol 2 Yl Methanol

Exploration of Novel and Sustainable Synthetic Methodologies for (1-Trityl-1h-imidazol-2-yl)methanol Derivatives

Future synthetic research will likely focus on developing more efficient, sustainable, and diverse methods for the synthesis of this compound and its derivatives. While traditional methods often involve multiple steps with potentially harsh reagents, novel approaches aim to improve atom economy and reduce environmental impact.

Key research directions include:

One-Pot, Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step from three or more starting materials. researchgate.net The development of MCRs for substituted imidazoles, potentially catalyzed by environmentally benign catalysts like glutamic acid, could provide rapid access to a library of derivatives. researchgate.netresearchgate.net

Green Chemistry Approaches: The use of greener solvents, such as ionic liquids or even solvent-free conditions using microwave irradiation, is a growing trend in imidazole (B134444) synthesis. researchgate.netsemanticscholar.org These methods can lead to cleaner reactions, enhanced rates, and simpler product isolation. researchgate.net

Novel C-H Functionalization: Direct functionalization of the C-H bonds on the imidazole ring of this compound would provide a highly efficient route to new derivatives, avoiding the need for pre-functionalized starting materials.

Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. Research into enzymes that can tolerate the sterically demanding trityl group could lead to highly sustainable synthetic pathways.

Synthetic StrategyPotential AdvantagesRelevant Catalyst/Condition
Multi-Component ReactionsHigh efficiency, complexity from simple precursors. researchgate.netGlutamic Acid, Zeolite HY, Ionic Liquids. researchgate.net
Microwave-Assisted SynthesisRapid reaction times, often solvent-free. semanticscholar.org(NH4)6Mo7O24·4H2O. semanticscholar.org
Sustainable SolventsReduced environmental impact, potential for catalyst recycling. researchgate.netIonic Liquids, Water, Ethanol (B145695). researchgate.net
C-H ActivationHigh atom economy, circumvents pre-functionalization.Transition metal catalysts (e.g., Palladium, Rhodium).

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The integration of this compound chemistry into automated and continuous-flow platforms represents a significant leap forward for high-throughput screening and library generation. researchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including precise control over reaction parameters, enhanced safety, and the potential for seamless multi-step syntheses without the isolation of intermediates. researchgate.netnih.govnih.gov

Future prospects in this area include:

Automated Library Synthesis: Automated platforms can rapidly synthesize hundreds or thousands of derivatives by systematically varying reactants and conditions. chimia.ch This is crucial for drug discovery and materials science, where large libraries of compounds are needed for screening.

Real-Time Reaction Optimization: Flow reactors coupled with in-line analytical techniques (like HPLC-MS) allow for rapid optimization of reaction conditions, significantly reducing development time. chimia.chresearchgate.net

Telescoped Synthesis: Multi-step syntheses of complex molecules derived from this compound can be performed in a single, continuous process, improving efficiency and reducing waste. nih.govnih.gov This has been successfully demonstrated for other highly functionalized imidazo[1,2-a]heterocycles. nih.gov

The combination of automated synthesis with machine learning algorithms could further accelerate the discovery of novel derivatives with desired properties. researchgate.net

Advanced Functional Material Development Leveraging this compound Scaffolds

The unique structural features of this compound make it an attractive building block for advanced functional materials. The rigid imidazole core, the bulky and photo-responsive trityl group, and the versatile hydroxymethyl handle provide a rich platform for designing materials with tailored properties.

Potential applications include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring can coordinate with metal ions to form crystalline, porous materials. These MOFs could have applications in gas storage, separation, and catalysis. The bulky trityl group could be used to control the pore size and topology of the resulting framework.

Ionic Liquids: Imidazole derivatives are fundamental components of many ionic liquids. researchgate.net By functionalizing the hydroxymethyl group and quaternizing the second nitrogen atom, novel task-specific ionic liquids could be developed for applications in green chemistry and electrochemistry.

Photosensitive Materials: The trityl group is known to be cleavable under certain conditions (e.g., acidic or photochemical). This property could be exploited to create photoresists or materials for controlled release applications, where a stimulus triggers a change in the material's properties.

Polymer Science: The hydroxymethyl group serves as a convenient point of attachment for polymerization. Polymers incorporating the this compound scaffold could exhibit unique thermal, optical, or conductive properties.

Applications in Catalyst Design, Asymmetric Synthesis, and Enantioselective Transformations

The this compound scaffold is a promising candidate for the development of novel ligands and catalysts, particularly for asymmetric synthesis. The combination of a coordinating imidazole ring and a sterically demanding trityl group can create a well-defined chiral environment around a metal center.

Future research directions are expected to focus on:

Chiral Ligand Synthesis: The hydroxymethyl group can be readily modified to introduce chirality or to act as an anchor point for attaching other chiral auxiliaries. These new ligands could be employed in a wide range of metal-catalyzed enantioselective reactions.

Asymmetric Catalysis: The development of chiral catalysts based on this scaffold could enable the atroposelective synthesis of axially chiral molecules, a class of compounds of growing importance in medicinal chemistry. nih.gov Chiral phosphoric acids, for example, have been successfully used in the atroposelective synthesis of imidazo[1,2-a]pyridines. nih.gov

Organocatalysis: The imidazole core itself can act as a nucleophilic or basic catalyst. By appropriately functionalizing the scaffold, novel organocatalysts could be designed for various transformations, taking advantage of the steric hindrance provided by the trityl group to influence stereoselectivity.

Catalysis ApplicationDesign PrinciplePotential Transformation
Asymmetric Metal CatalysisCreation of a chiral pocket around a metal center using a modified scaffold.Asymmetric hydrogenation, C-C bond formation.
Atroposelective SynthesisUsing the sterically demanding scaffold to control axial chirality. nih.govSynthesis of chiral biaryls and heterocycles. nih.govnih.gov
OrganocatalysisUtilizing the basicity/nucleophilicity of the imidazole ring, modulated by steric bulk.Michael additions, aldol (B89426) reactions.

Computational Chemistry-Driven Discovery and Predictive Modeling of Novel Reactivity and Applications

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery of new derivatives and applications by predicting their properties and reactivity before synthesis.

Key areas of computational exploration include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models, often built using artificial neural networks (ANN), can predict the biological activity of new derivatives based on their structural descriptors. researchgate.net This approach can prioritize the synthesis of compounds with the highest probability of being active, for instance, as antimicrobial agents. researchgate.net

Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure, reactivity, and reaction mechanisms of the molecule. mdpi.com This can help in understanding existing transformations and predicting the outcomes of unexplored reactions. Analysis of local and global electronic indexes can quantify the reactivity of the imidazole ring, which shows intermediate characteristics between pyrrole and pyridine (B92270). nih.gov

Molecular Docking and Dynamics: For medicinal chemistry applications, computational docking can predict how derivatives of this compound might bind to biological targets like proteins or enzymes. This can guide the rational design of more potent and selective drug candidates.

Unexplored Chemical Transformations and Mechanistic Pathways of this compound

While the basic reactivity of the imidazole ring is well-understood, the unique combination of functional groups in this compound presents opportunities for discovering novel chemical transformations.

Future research could investigate:

Intramolecular Reactions: The proximity of the hydroxymethyl group at the C2 position to the N1-trityl group could enable unique intramolecular cyclization or rearrangement reactions under specific conditions, potentially leading to novel heterocyclic ring systems.

Trityl Group Participation: Exploring reactions where the bulky trityl group is not merely a protecting group but an active participant, for example, through cation formation or single-electron transfer processes, could unveil new reactivity patterns.

Mechanistic Studies of Known Reactions: A deeper mechanistic understanding of how the trityl and hydroxymethyl groups influence classical imidazole reactions (e.g., electrophilic substitution, N-alkylation) is needed. This knowledge can be used to better control reaction outcomes and selectivity.

Denitrogenative Transformations: Inspired by the transformation of 5-amino-1,2,3-triazoles into 1H-imidazoles, research could explore whether related ring transformation or expansion reactions could be applied to the this compound core. mdpi.com The formation of imidazoles often proceeds via the condensation of an α-dicarbonyl compound, ammonia, and an aldehyde, known as the Radziszewski reaction pathway. researchgate.net Understanding these fundamental pathways can inspire new synthetic disconnections.

By systematically exploring these frontiers, the scientific community can unlock the full potential of this compound as a valuable building block for the next generation of pharmaceuticals, materials, and catalysts.

Conclusion

Summary of Synthetic Achievements and Reactivity Profiles of (1-Trityl-1h-imidazol-2-yl)methanol

The synthesis of this compound is a multi-step process that showcases fundamental transformations in organic chemistry. A common and effective route begins with the protection of the imidazole (B134444) nitrogen. Imidazole is reacted with trityl chloride in the presence of a base, such as sodium hydride in dimethylformamide (DMF), to yield 1-trityl-1H-imidazole with high efficiency, typically around 83%.

The crucial step for the introduction of the methanol (B129727) group at the C2 position involves a directed metalation reaction. 1-Trityl-1H-imidazole is treated with a strong organolithium base, most commonly n-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, typically -78°C. This selectively removes the proton at the C2 position, the most acidic site, to form a 2-lithio-1-tritylimidazole intermediate. This highly reactive species is then quenched with an electrophile, in this case, formaldehyde (B43269) (or its solid polymer form, paraformaldehyde), to furnish the desired this compound.

The reactivity of this compound is largely dictated by its two primary functional groups: the hydroxyl group and the trityl-protected imidazole nitrogen. The hydroxyl group can undergo a range of typical alcohol reactions. For instance, it can be oxidized under mild conditions to the corresponding aldehyde, 1-trityl-1H-imidazole-2-carbaldehyde. This transformation is a key step in accessing a variety of 2-substituted imidazole derivatives.

The trityl group, on the other hand, serves as a robust protecting group that is stable under many reaction conditions but can be readily removed when desired. Deprotection is typically achieved under acidic conditions. Treatment with acids like trifluoroacetic acid (TFA) or even milder acids such as formic or acetic acid efficiently cleaves the trityl group, liberating the N-H of the imidazole ring. rsc.orgtotal-synthesis.com This acid-lability is a significant advantage, allowing for the selective unmasking of the imidazole nitrogen in the presence of other acid-sensitive groups. For instance, the trityl group can be removed in the presence of tert-butyldimethylsilyl (TBS) ethers by using carefully controlled acidic conditions. total-synthesis.com

Recap of Key Applications as a Versatile Synthetic Building Block and Material Precursor

The strategic combination of a protected nitrogen and a modifiable C2-substituent makes this compound a highly valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

A Gateway to 2-Substituted Imidazoles

One of the most significant applications of this compound is its role as a precursor to 1-trityl-1H-imidazole-2-carbaldehyde. sigmaaldrich.com The aldehyde functionality is a versatile handle for a plethora of chemical transformations, including but not limited to, aldol (B89426) reactions, Wittig reactions, and reductive aminations. This opens up a vast chemical space for the synthesis of diverse 2-substituted imidazole derivatives, which are prevalent scaffolds in many biologically active compounds. For example, imidazole-2-carboxaldehyde itself, which can be obtained after deprotection, is used in the preparation of tridentate Schiff-base ligands.

The hydroxymethyl group can also be converted to other functionalities. For instance, it can be transformed into a halomethyl group, such as a chloromethyl or bromomethyl group, by treatment with appropriate halogenating agents like thionyl chloride or phosphorus tribromide. These resulting 2-(halomethyl)-1-trityl-1H-imidazoles are excellent electrophiles for alkylation reactions, allowing for the introduction of the imidazole moiety into a wide range of substrates.

Precursor for Bioactive Molecules

The imidazole nucleus is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate to metal ions in biological systems. nih.gov While specific examples detailing the direct use of this compound in the synthesis of named drug candidates are not extensively documented in publicly available literature, its utility as a building block for 2-substituted imidazoles strongly suggests its potential in this area. The ability to elaborate the C2-substituent and then deprotect the imidazole nitrogen at a later stage is a powerful strategy in the total synthesis of complex natural products and the development of new drug entities.

Potential as a Ligand in Coordination Chemistry and Material Science

Imidazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.govresearchgate.netrsc.org The nitrogen atoms of the imidazole ring can coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic, magnetic, and optical properties. researchgate.netrsc.org this compound, after deprotection of the trityl group to expose the N-H proton, can act as a bidentate ligand, with coordination occurring through the imidazole nitrogen and the oxygen of the hydroxymethyl group. The bulky nature of the trityl group, even before deprotection, could also be exploited to influence the steric environment around a metal center, potentially leading to novel catalytic activities. While the direct application of this compound as a material precursor is an area that remains to be fully explored, its inherent functionalities make it a promising candidate for the design and synthesis of new functional materials.

Concluding Remarks on the Enduring Significance and Future Potential of this compound in Academic Chemical Research

The applications of this compound as a versatile synthetic intermediate for the preparation of a wide array of 2-substituted imidazoles highlight its enduring significance. While its full potential as a precursor for novel pharmaceuticals and advanced materials is still being realized, the foundational chemistry that has been established provides a strong platform for future discoveries. The continued exploration of the reactivity and applications of this compound is expected to lead to further innovations in medicinal chemistry, materials science, and beyond, solidifying its place as a key tool in the arsenal (B13267) of the synthetic chemist.

Q & A

Q. What are the optimal synthetic routes for (1-Trityl-1H-imidazol-2-yl)methanol, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via tritylation of imidazole derivatives. For example, (1-alkyl-1H-imidazol-2-yl)methanol precursors are oxidized using Dess-Martin periodinane (DMP) in methylene chloride at 4°C, followed by purification via column chromatography . Purity (>95%) is validated by HPLC with a C18 reverse-phase column (mobile phase: acetonitrile/water, 70:30 v/v) and confirmed via 1^1H NMR (deuterated chloroform, 400 MHz) .

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • 1^1H/13^{13}C NMR: Assign peaks using deuterated solvents (e.g., CDCl3_3) and compare with literature shifts for trityl-protected imidazoles .
  • X-ray crystallography: Grow single crystals via slow evaporation in ethanol/water (3:1). Analyze hydrogen bonding (e.g., O–H⋯N interactions) to confirm stereochemistry .
  • FTIR: Identify hydroxyl (3200–3600 cm1^{-1}) and imidazole ring vibrations (1600–1450 cm1^{-1}) .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer : Store in amber glass bottles under inert gas (argon) at –20°C. Avoid protic solvents (e.g., water, methanol) to prevent trityl group hydrolysis. Stability assays show <5% degradation over 6 months in anhydrous acetonitrile .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level to:
  • Optimize geometry and calculate electrostatic potential surfaces for nucleophilic/electrophilic sites .
  • Simulate 1^1H NMR chemical shifts (GIAO method) and compare with experimental data to validate models .
  • Predict oxidation pathways (e.g., aldehyde formation) using transition-state analysis .

Q. What strategies resolve contradictions in spectral data for imidazole derivatives?

  • Methodological Answer :
  • Tautomerism : Use variable-temperature NMR (25–60°C) to detect equilibrium shifts between 1H- and 3H-imidazole tautomers .
  • Impurity analysis : Employ LC-MS (ESI+ mode) to detect byproducts (e.g., trityl-deprotected intermediates) .
  • Cross-validation : Compare IR and Raman spectra to distinguish overlapping vibrational modes .

Q. How can structure-activity relationship (SAR) studies be designed for biological evaluation?

  • Methodological Answer :
  • Analog synthesis : Modify the trityl group (e.g., substitute with cyclopentyl or benzyl) and test antimicrobial activity via disk diffusion (e.g., against E. coli and C. albicans) .
  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51). Validate with IC50_{50} assays .
  • Pharmacokinetics : Assess metabolic stability using liver microsomes (human/rat) and HPLC-MS quantification .

Q. What crystallographic techniques elucidate hydrogen-bonding networks in trityl-imidazole derivatives?

  • Methodological Answer :
  • Single-crystal XRD : Collect data on a Bruker D8 Venture (Mo Kα radiation, λ = 0.71073 Å). Solve structures via SHELX and refine with Olex2.
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., O–H⋯N) using CrystalExplorer .
  • Thermal stability : Perform TGA/DSC to correlate melting points (mp) with lattice energy (e.g., mp 248°C for related compounds) .

Data Analysis and Troubleshooting

Q. How to address low yields in trityl protection reactions?

  • Methodological Answer :
  • Optimize stoichiometry : Use 1.2 equivalents of trityl chloride and 2.5 equivalents of triethylamine in anhydrous THF .
  • Monitor reaction progress : Track by TLC (silica, hexane/ethyl acetate 4:1). Quench with aqueous NaHCO3_3 if intermediates degrade .
  • Purification : Use flash chromatography (silica gel, gradient elution) to separate tritylated product from unreacted imidazole .

Q. What analytical methods distinguish regioisomers in imidazole derivatives?

  • Methodological Answer :
  • NOESY NMR : Detect spatial proximity between trityl protons and imidazole C-H groups .
  • High-resolution MS : Compare exact masses (e.g., Q-TOF at 30,000 resolution) to differentiate isomers with identical nominal masses .
  • XRD : Resolve positional ambiguity via crystallographic data (e.g., dihedral angles between trityl and imidazole planes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.